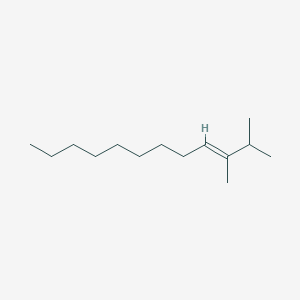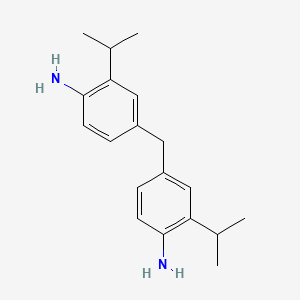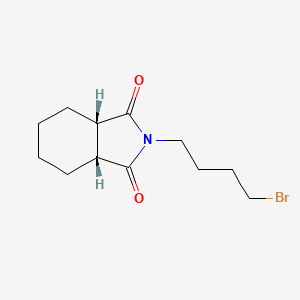
Diglycerol tetranitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diglycerol tetranitrate is an energetic plasticizer known for its high energy and low sensitivity. It is primarily used in the field of explosives and propellants due to its ability to enhance the plasticity and film formation of polymers. This compound is characterized by its non-volatile nature and its ability to form stable coatings, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diglycerol tetranitrate is synthesized using ammonium nitrate as a nitrating agent and concentrated sulfuric acid as a dehydrant. The precursor for this synthesis is diglycerol. The reaction involves the nitration of diglycerol, which is confirmed through 1H NMR analysis .
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of mechanical ball milling to obtain ultrafine ammonium nitrate particles. These particles are then coated with a polymer mixture containing this compound to enhance plasticity and film formation .
Chemical Reactions Analysis
Types of Reactions: Diglycerol tetranitrate undergoes various chemical reactions, including thermal decomposition and polymerization. The thermal decomposition of this compound results in the formation of carbon dioxide, nitrogen dioxide, methane, and water, with minor amounts of carbon monoxide, nitric oxide, and formaldehyde .
Common Reagents and Conditions: The nitration process involves the use of ammonium nitrate and concentrated sulfuric acid. The thermal decomposition is analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .
Major Products Formed: The major products formed from the thermal decomposition of this compound include carbon dioxide, nitrogen dioxide, methane, and water .
Scientific Research Applications
Mechanism of Action
The mechanism of action of diglycerol tetranitrate involves its thermal decomposition, which releases energy in the form of heat and gases. The activation energy for this decomposition is 164.4 kJ/mol. The main decomposition products include carbon dioxide, nitrogen dioxide, methane, and water . The release of these gases contributes to the energetic properties of the compound, making it effective as a plasticizer in propellants and explosives.
Comparison with Similar Compounds
Pentaerythritol tetranitrate: Similar to diglycerol tetranitrate, pentaerythritol tetranitrate is an energetic compound used in explosives and propellants.
Erythrityl tetranitrate: Another nitrate ester, erythrityl tetranitrate, is used as a vasodilator and has properties similar to nitroglycerin.
Uniqueness: this compound is unique due to its non-volatile nature and its ability to form stable coatings. Its lower sensitivity compared to other energetic compounds makes it a safer option for use in various applications .
Properties
CAS No. |
20600-96-8 |
|---|---|
Molecular Formula |
C6H10N4O13 |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
[1-(2,3-dinitrooxypropoxy)-3-nitrooxypropan-2-yl] nitrate |
InChI |
InChI=1S/C6H10N4O13/c11-7(12)20-3-5(22-9(15)16)1-19-2-6(23-10(17)18)4-21-8(13)14/h5-6H,1-4H2 |
InChI Key |
SKKBQEZMHMDRLE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO[N+](=O)[O-])O[N+](=O)[O-])OCC(CO[N+](=O)[O-])O[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


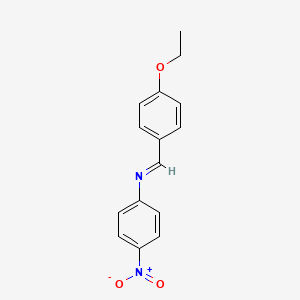
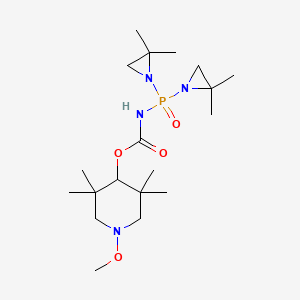
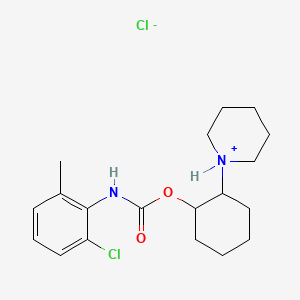

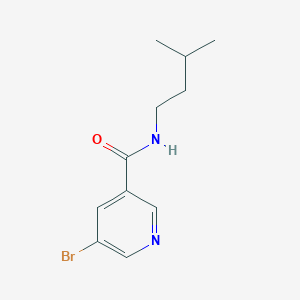
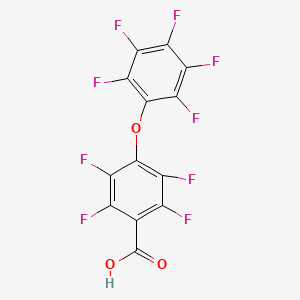
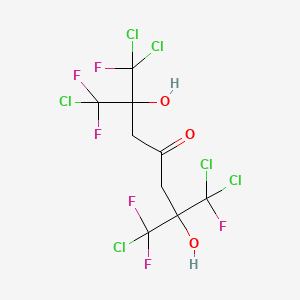
![2,3-bis[[3-(isocyanatomethyl)phenyl]carbamoyloxy]propyl N-[3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B13737951.png)

